molecular formula C15H21NOS2Si B14328883 2-Pentanone, 5-(2-benzothiazolylthio)-5-(trimethylsilyl)- CAS No. 106296-65-5

2-Pentanone, 5-(2-benzothiazolylthio)-5-(trimethylsilyl)-

Cat. No.: B14328883
CAS No.: 106296-65-5
M. Wt: 323.6 g/mol
InChI Key: KCRFCMVLDPBOIJ-UHFFFAOYSA-N
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Description

2-Pentanone, 5-(2-benzothiazolylthio)-5-(trimethylsilyl)- is a synthetic organic compound that features a unique combination of functional groups, including a pentanone backbone, a benzothiazolylthio moiety, and a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentanone, 5-(2-benzothiazolylthio)-5-(trimethylsilyl)- typically involves multi-step organic reactions. One possible route could involve the initial formation of the pentanone backbone, followed by the introduction of the benzothiazolylthio group through a nucleophilic substitution reaction. The final step might involve the addition of the trimethylsilyl group using a silylation reagent under anhydrous conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Pentanone, 5-(2-benzothiazolylthio)-5-(trimethylsilyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of alcohols or thiols.

    Substitution: The benzothiazolylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions would vary depending on the desired transformation, often requiring specific solvents and temperatures.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological systems.

    Medicine: Investigated for its potential therapeutic properties or as a drug precursor.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 2-Pentanone, 5-(2-benzothiazolylthio)-5-(trimethylsilyl)- would involve its interaction with molecular targets through its functional groups. The benzothiazolylthio moiety might interact with biological receptors or enzymes, while the trimethylsilyl group could influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Pentanone, 5-(benzothiazolylthio)-: Lacks the trimethylsilyl group, which may affect its reactivity and applications.

    2-Pentanone, 5-(trimethylsilyl)-: Lacks the benzothiazolylthio group, resulting in different chemical properties.

    Benzothiazole derivatives: Compounds with similar benzothiazolyl groups but different backbones.

Properties

CAS No.

106296-65-5

Molecular Formula

C15H21NOS2Si

Molecular Weight

323.6 g/mol

IUPAC Name

5-(1,3-benzothiazol-2-ylsulfanyl)-5-trimethylsilylpentan-2-one

InChI

InChI=1S/C15H21NOS2Si/c1-11(17)9-10-14(20(2,3)4)19-15-16-12-7-5-6-8-13(12)18-15/h5-8,14H,9-10H2,1-4H3

InChI Key

KCRFCMVLDPBOIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC([Si](C)(C)C)SC1=NC2=CC=CC=C2S1

Origin of Product

United States

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